4-Hydrazinyltetrazolo[1,5-a]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
tetrazolo[1,5-a]quinoxalin-4-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7/c9-11-7-8-12-13-14-15(8)6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPJFDTNGIYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497225 | |
| Record name | 4-Hydrazinyltetrazolo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61148-36-5 | |
| Record name | 4-Hydrazinyltetrazolo[1,5-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydrazinyltetrazolo 1,5 a Quinoxaline
Precursor Synthesis Strategies for the Tetrazolo[1,5-a]quinoxaline (B8696438) Core
The formation of the fused tetrazolo[1,5-a]quinoxaline ring system is the foundational stage of the synthesis. This typically involves the initial assembly of a quinoxaline (B1680401) structure, which is subsequently functionalized and cyclized to incorporate the tetrazole ring.
Approaches from o-Phenylenediamine (B120857) and Diketone Derivatives
The synthesis of the quinoxaline scaffold frequently commences with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. A common and direct precursor to the necessary quinoxaline intermediate is quinoxaline-2,3(1H,4H)-dione, which is synthesized through the cyclocondensation of o-phenylenediamine with oxalic acid. researchgate.netchim.it This reaction provides the basic bicyclic framework of quinoxaline, which can then be further modified.
This foundational reaction is a cornerstone in quinoxaline chemistry due to the commercial availability of the starting materials and the efficiency of the condensation. chim.it
Generation of Halogenated Quinoxaline Intermediates (e.g., 2,3-Dichloroquinoxaline)
To facilitate subsequent reactions, the quinoxaline-2,3(1H,4H)-dione is converted into a more reactive halogenated intermediate. The most crucial intermediate for the synthesis of the target compound is 2,3-dichloroquinoxaline (B139996). This conversion is typically achieved through chlorination using potent chlorinating agents.
Commonly employed reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comnih.govnih.gov Refluxing quinoxaline-2,3(1H,4H)-dione with POCl₃, for instance, effectively replaces the hydroxyl groups with chlorine atoms, yielding 2,3-dichloroquinoxaline in high yields. chemicalbook.com This di-chlorinated compound serves as a versatile precursor for introducing other functionalities. nih.gov
Table 1: Synthesis of 2,3-Dichloroquinoxaline
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux at 100 °C for 3h | 92% |
Cyclocondensation Reactions to Form the Tetrazolo[1,5-a]quinoxaline Ring System (e.g., Azide (B81097) Cyclocondensation)
The defining tetrazole ring is incorporated into the structure via a cyclocondensation reaction. Starting from a halogenated quinoxaline, such as 2-chloro-3-methylquinoxaline (B189447) or, more relevantly, 2,3-dichloroquinoxaline, treatment with an azide source like sodium azide (NaN₃) leads to the formation of the tetrazolo[1,5-a]quinoxaline core. nih.goviau.irnih.gov
In the case of 2,3-dichloroquinoxaline, the reaction with sodium azide can proceed in a stepwise manner. The first chlorine atom is substituted by the azide group, which then undergoes an intramolecular cyclization to form the tetrazole ring, resulting in 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043). researchgate.netresearchgate.net This azide cyclocondensation is a key step in creating the fused tricyclic system. nih.govnih.gov The reaction is often carried out in a solvent like dimethylsulfoxide (DMSO). iau.ir
Introduction of the Hydrazinyl Moiety
With the 4-chlorotetrazolo[1,5-a]quinoxaline intermediate in hand, the final step is the introduction of the hydrazinyl group at the 4-position.
Hydrazinolysis Routes (e.g., from Chlorinated Tetrazolo[1,5-a]quinoxalines)
The most direct method for introducing the hydrazinyl group is through a nucleophilic substitution reaction known as hydrazinolysis. nih.govmdpi.com The 4-chlorotetrazolo[1,5-a]quinoxaline is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.netresearchgate.net The highly nucleophilic hydrazine displaces the chloride ion at the 4-position of the tetrazolo[1,5-a]quinoxaline ring system.
This reaction is typically performed by refluxing the chlorinated precursor with hydrazine hydrate in a suitable solvent such as ethanol (B145695). researchgate.netnih.gov This straightforward and efficient method directly yields the final product, 4-hydrazinyltetrazolo[1,5-a]quinoxaline. researchgate.net
Table 2: Hydrazinolysis of 4-Chlorotetrazolo[1,5-a]quinoxaline
| Starting Material | Reagent | Solvent | Product |
|---|
Multicomponent Reaction Strategies for Hydrazinyl Group Incorporation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a product that incorporates substantial portions of all reactants. mdpi.comnih.gov While MCRs are widely used for the synthesis of diverse heterocyclic scaffolds, including quinoxalines and tetrazoles, their application for the direct, one-pot synthesis of this compound from simple acyclic precursors is not prominently documented. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Typically, MCRs are employed to build complex core structures. For instance, an Ugi-azide reaction can be used to create 1,5-disubstituted tetrazoles. researchgate.net Conceptually, a strategy could be envisioned where precursors containing the necessary functionalities for both the quinoxaline and the hydrazinyl-tetrazole portions are combined in a single pot. However, the established and more common route involves the stepwise functionalization described above. The primary utility of MCRs in this context lies in the efficient assembly of related heterocyclic systems, which could potentially be adapted or serve as inspiration for novel synthetic designs. mdpi.comresearchgate.net
Optimization of Reaction Conditions for Enhanced Yields and Purity
The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor, such as 4-chlorotetrazolo[1,5-a]quinoxaline, with hydrazine hydrate. The efficiency of this conversion, in terms of both yield and purity, is highly dependent on the reaction conditions. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, general principles of organic synthesis and studies on analogous reactions involving the synthesis of hydrazinyl-N-heterocycles from their chloro-derivatives provide valuable insights into the key parameters that can be fine-tuned.
The primary factors influencing the outcome of this reaction include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants. The selection of an appropriate solvent is critical as it must dissolve the reactants to a sufficient extent and facilitate the reaction without participating in undesirable side reactions. Protic solvents like ethanol are commonly employed for such reactions as they can solvate both the reactants and the transition state, thereby promoting the reaction.
Reaction temperature is another crucial parameter. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the formation of impurities and degradation of the product. Therefore, finding the optimal temperature that balances reaction rate and product purity is essential. Similarly, the reaction time needs to be optimized to ensure the completion of the reaction without allowing for the formation of byproducts over extended periods.
Detailed Research Findings
Although specific data for the optimization of this compound synthesis is scarce, research on the synthesis of similar hydrazinyl-heterocyclic compounds highlights the importance of these parameters. For instance, in the synthesis of various hydrazinyl-quinolines and hydrazinyl-pyrimidines, the choice of solvent and the reaction temperature has been shown to significantly impact the yield.
To illustrate how such an optimization study would be presented, the following data table represents a hypothetical optimization of the reaction between 4-chlorotetrazolo[1,5-a]quinoxaline and hydrazine hydrate. This table is based on common observations in similar synthetic transformations and serves as a representative example.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Hydrazine Hydrate: Chloro-precursor) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Ethanol | 25 | 12 | 2:1 | 65 | 90 |
| 2 | Ethanol | 50 | 6 | 2:1 | 78 | 92 |
| 3 | Ethanol | 78 (reflux) | 4 | 2:1 | 85 | 95 |
| 4 | Ethanol | 78 (reflux) | 8 | 2:1 | 83 | 93 |
| 5 | Isopropanol | 82 (reflux) | 4 | 2:1 | 82 | 94 |
| 6 | n-Butanol | 117 (reflux) | 2 | 2:1 | 75 | 88 |
| 7 | Ethanol | 78 (reflux) | 4 | 3:1 | 90 | 96 |
Effect of Temperature: Increasing the temperature from 25°C to reflux (78°C in ethanol) generally leads to a higher yield in a shorter reaction time (Entries 1-3). However, very high temperatures, as seen with n-butanol, might lead to decreased yield and purity due to potential side reactions or product degradation (Entry 6).
Effect of Solvent: While various polar protic solvents can be used, ethanol often provides a good balance of solubility and reaction rate, leading to high yields and purity (Entry 3).
Effect of Molar Ratio: An excess of hydrazine hydrate is typically used to drive the reaction to completion. As indicated in the hypothetical data, increasing the molar ratio of hydrazine hydrate can lead to an improved yield and purity (compare Entries 3 and 7).
In practice, the optimization of the synthesis of this compound would involve a systematic variation of these parameters, with the reaction progress and product quality monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry) to determine the optimal conditions for achieving the highest possible yield and purity.
Chemical Reactivity and Derivatization Strategies of 4 Hydrazinyltetrazolo 1,5 a Quinoxaline
Reactions Involving the Hydrazinyl Group
The exocyclic hydrazinyl group is a potent nucleophile and a key handle for derivatization. Its reactions are fundamental to building more complex molecular architectures, primarily through condensation and subsequent cyclization reactions.
Formation of Schiff Bases via Condensation with Aldehydes
The condensation of the terminal amino group of the hydrazinyl moiety with various aldehydes is a straightforward and efficient method for generating hydrazone derivatives, commonly known as Schiff bases. This reaction typically proceeds by refluxing 4-hydrazinyltetrazolo[1,5-a]quinoxaline with a range of aromatic or heteroaromatic aldehydes in a suitable solvent such as ethanol (B145695), methanol, or DMF, sometimes with a catalytic amount of acid. researchgate.netresearchgate.netmdpi.com The resulting Schiff bases are often stable, crystalline solids and serve as crucial intermediates for the synthesis of other heterocyclic systems. researchgate.net
The synthesis involves the nucleophilic attack of the primary amine of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-N=CH-) linkage. researchgate.net This reaction has been successfully applied to a wide variety of substituted aromatic aldehydes, demonstrating its broad scope and utility. researchgate.netresearchgate.net
| Aldehyde Reactant | Reaction Conditions | Product Structure (Generic) | Reference |
|---|---|---|---|
| Various Aromatic Aldehydes | Methanol, Reflux | 4-((2-Aryl-ylidene)hydrazinyl)tetrazolo[1,5-a]quinoxaline | researchgate.net |
| Various Aldehydes | DMF | researchgate.net | |
| Substituted Aromatic Aldehydes | Ethanol |
Cyclization Reactions to Form New Fused Heterocyclic Rings (e.g., Azetidinones, Thiazolidinones)
The Schiff bases derived from this compound are valuable precursors for synthesizing novel fused heterocyclic systems through cyclization reactions. researchgate.net Two important classes of compounds synthesized via this route are 2-azetidinones (β-lactams) and 4-thiazolidinones.
Azetidinone Formation: The synthesis of 4-aminotetrazolo[1,5-a]quinoxaline-based azetidinones is achieved through the [2+2] cycloaddition reaction of the Schiff bases with chloroacetyl chloride. researchgate.netrjptonline.org The reaction is typically carried out in an inert solvent like dry benzene (B151609) or dioxane, with a tertiary amine such as triethylamine (B128534) acting as a base to neutralize the HCl generated during the reaction. researchgate.netrjptonline.org
Thiazolidinone Formation: 4-Thiazolidinones are synthesized by the cyclocondensation of the Schiff bases with α-mercaptocarboxylic acids, most commonly thioglycolic acid. researchgate.netnih.govcore.ac.ukscirp.orgcellmolbiol.org This reaction involves refluxing the Schiff base with thioglycolic acid, which adds across the azomethine double bond, followed by intramolecular cyclization and dehydration to form the five-membered thiazolidinone ring. researchgate.netscirp.org
| Product Class | Key Reagents | General Reaction Scheme | Reference |
|---|---|---|---|
| Azetidinones | Chloroacetyl chloride, Triethylamine | ![]() | researchgate.net |
| Thiazolidinones | Thioglycolic acid | researchgate.net |
Oxidative Cyclization Pathways
The hydrazone derivatives of this compound can undergo oxidative cyclization to yield fused triazolo-quinoxaline systems. While specific examples starting directly from the this compound are not extensively detailed, analogous reactions on related quinoxaline (B1680401) hydrazones demonstrate the principle. For instance, N-arylidenehydrazino quinoxalines have been shown to undergo oxidative cyclization using reagents like nitrobenzene (B124822) to yield researchgate.netacs.orgtriazolo[4,3-a]quinoxalines. nih.gov Another relevant method involves the use of reagents like (diacetoxyiodo)benzene, which can effect the oxidative cyclization of amidine-bearing tetrazines into fused triazolotetrazines, a similar transformation. beilstein-journals.org This pathway represents a powerful strategy for converting the hydrazinyl side chain into a new, fused five-membered heterocyclic ring, thereby creating a more complex and rigid polycyclic system.
Transformations of the Tetrazolo[1,5-a]quinoxaline (B8696438) Scaffold
The core heterocyclic system of this compound is not inert and possesses its own unique reactivity, primarily dictated by the tetrazole ring.
Azide-Tetrazole Tautomerism and its Chemical Implications
A key feature of the tetrazolo[1,5-a]quinoxaline ring system is its existence in a valence tautomeric equilibrium with its 2-azidoquinoxaline (B6189031) isomer. nih.gov This ring-chain tautomerism is a well-established phenomenon in fused tetrazole systems. beilstein-journals.orgnih.gov
The equilibrium between the closed tetrazole form and the open azido (B1232118) form is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinoxaline ring. beilstein-journals.org Although the tetrazole form is often thermodynamically more stable, the presence of even a small concentration of the 2-azido tautomer in solution opens up unique reaction pathways that are characteristic of azides. nih.gov This tautomerism is chemically significant as it allows the formally heterocyclic nitrogen atom to participate in reactions as part of an azide (B81097) group, most notably in cycloaddition reactions. nih.govbeilstein-journals.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for Triazoloquinoxaline Formation
The chemical potential of the azide-tetrazole equilibrium is powerfully demonstrated in the reaction of tetrazolo[1,5-a]quinoxalines with terminal alkynes under Copper(I)-catalyzed conditions. nih.gov This reaction, a prime example of "click chemistry," exploits the 2-azidoquinoxaline tautomer in a 1,3-dipolar cycloaddition with an alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.govwikipedia.orgnih.gov
This transformation converts the tetrazolo[1,5-a]quinoxaline scaffold into a 1-(quinoxalin-2-yl)-1H-1,2,3-triazole derivative. The reaction is typically catalyzed by a Cu(I) source, such as copper(I) triflate, and is compatible with a wide range of functional groups on the alkyne partner. nih.gov Research has shown that this reaction can be influenced by substituents on the quinoxaline ring and the concentration of the alkyne. nih.gov Interestingly, a competing denitrogenative annulation pathway can also occur, leading to the formation of imidazo[1,2-a]quinoxalines, particularly with sterically demanding substituents or lower alkyne concentrations. nih.gov This dual reactivity highlights the complex chemical nature of the tetrazolo[1,5-a]quinoxaline scaffold under CuAAC conditions.
| Tetrazoloquinoxaline Reactant (Substituent at C4) | Alkyne | Reaction Conditions | Product(s) and Yield(s) | Reference |
|---|---|---|---|---|
| -H | Hex-1-yne | (CuOTf)₂·C₆H₆, Toluene, 100 °C, 3d | Triazoloquinoxaline (64%) | nih.gov |
| -H | Phenylacetylene | (CuOTf)₂·C₆H₆, Toluene, 100 °C, 3d | Triazoloquinoxaline (89%) | nih.gov |
| -CH₃ | Hex-1-yne | (CuOTf)₂·C₆H₆, Toluene, 100 °C, 3d | Triazoloquinoxaline (74%) | nih.govbeilstein-journals.org |
| -OCH₃ | Hex-1-yne | (CuOTf)₂·C₆H₆, Toluene, 100 °C, 3d | Triazoloquinoxaline (45%) | nih.govbeilstein-journals.org |
| -CH(CH₃)₂ | Hex-1-yne | (CuOTf)₂·C₆H₆, Toluene, 100 °C, 3d | Imidazoquinoxaline (62%) | nih.govbeilstein-journals.org |
Denitrogenative Annulation Pathways to Imidazo[1,2-a]quinoxalines
The transformation of tetrazolo[1,5-a]quinoxalines into imidazo[1,2-a]quinoxalines represents a significant synthetic pathway. beilstein-journals.org This conversion proceeds via a denitrogenative annulation mechanism, which involves the loss of a nitrogen molecule from the tetrazole ring followed by cyclization. nih.gov
This reaction has been observed as a competing pathway during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions intended to produce 1,2,3-triazoloquinoxalines. beilstein-journals.orgnih.gov The formation of the imidazo[1,2-a]quinoxaline (B3349733) product is influenced by several factors, including the concentration of the alkyne reactant and the nature of substituents on the quinoxaline core. nih.govbeilstein-archives.org
For instance, when substituted tetrazolo[1,5-a]quinoxalines are reacted with an alkyne like hexyne in the presence of a copper(I) triflate catalyst, the denitrogenative annulation can occur alongside the expected CuAAC reaction. nih.gov The steric and electronic properties of the substituent at the 4-position of the tetrazolo[1,5-a]quinoxaline ring play a crucial role in directing the reaction outcome. nih.gov
Key research findings indicate:
Influence of Substituents: Groups with increased steric bulk at the 4-position, such as isopropyl groups, tend to favor the formation of the imidazole (B134444) product over the triazole. nih.gov Conversely, less sterically demanding groups with electron-donating properties, like methyl and methoxy (B1213986) groups, preferentially yield the triazole product. nih.gov
Influence of Alkyne Concentration: The ratio of the alkyne reactant to the tetrazoloquinoxaline substrate can also dictate the product distribution, affecting whether the reaction favors the denitrogenative annulation or the cycloaddition pathway. nih.govresearchgate.net
Previously, the synthesis of imidazo[1,2-a]quinoxalines from tetrazolo[1,5-a]quinoxalines was reported using a tetraphenylporphyrin (B126558) iron(III) chloride catalyst, but this competing reaction under CuAAC conditions provides an alternative synthetic route. beilstein-journals.orgnih.gov
Table 1: Influence of 4-Substituent on Reaction Outcome with Hexyne
| 4-Substituent (R) | Predominant Product | Reference |
|---|---|---|
| Methyl (-CH₃) | Triazole | nih.gov |
| Methoxy (-OCH₃) | Triazole | nih.gov |
Nucleophilic Substitution Reactions on Substituted Tetrazolo[1,5-a]quinoxalines
The tetrazolo[1,5-a]quinoxaline ring system is amenable to nucleophilic substitution reactions, providing a powerful tool for introducing a wide range of functional groups. nih.goviau.ir A key intermediate for these transformations is 4-chlorotetrazolo[1,5-a]quinoxaline (B1616043), which can be synthesized from 2,3-dichloroquinoxaline (B139996) via a reaction with hydrazine (B178648) and sodium nitrite. nih.gov
The chlorine atom at the 4-position is activated towards nucleophilic displacement, allowing for the synthesis of various 4-substituted derivatives. researchgate.netresearchgate.net For example, the reaction of 4-chlorotetrazolo[1,5-a]quinoxaline with hydrazine hydrate (B1144303) in ethanol yields this compound. researchgate.net This hydrazinyl derivative can then be further reacted with various aldehydes to produce a series of 4-substituted hydrazones. researchgate.net
Similarly, other nucleophiles can be employed. The displacement reaction of 2,3-dichloroquinoxaline with secondary amines like morpholine (B109124) or pyrrolidine, followed by treatment with sodium azide, leads to the formation of 4-amino substituted tetrazolo[1,5-a]quinoxalines. iau.ir The pyridine-type nitrogen atoms in the quinoxaline core activate the chlorine atoms, facilitating the initial nucleophilic attack by the amine. researchgate.net
This reactivity allows for the creation of libraries of compounds with diverse functionalities attached to the core heterocyclic structure. nih.gov
Table 2: Examples of Nucleophilic Substitution Products
| Precursor | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-chlorotetrazolo[1,5-a]quinoxaline | Hydrazine Hydrate | This compound | researchgate.net |
| 2-chloro-3-(morpholin-4-yl)quinoxaline | Sodium Azide | 4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxaline | iau.ir |
Metal Complexation and Coordination Chemistry
Ligand Properties of Tetrazolo[1,5-a]quinoxaline Derivatives
Derivatives obtained from tetrazolo[1,5-a]quinoxalines, particularly the 1,2,3-triazoloquinoxalines and the novel triazoloimidazoquinoxalines (TIQs) formed through subsequent annulation, are promising ligands for metal complexation. beilstein-journals.orgnih.gov The presence of multiple nitrogen atoms within these fused heterocyclic systems provides excellent coordination sites for binding to metal centers. nih.gov
The formation of organometallic complexes is a well-established method for developing materials with applications in catalysis, optoelectronics, and biology. beilstein-journals.org The electronic properties of the ligand can significantly influence the characteristics of the resulting metal complex. For instance, the more electron-rich nature of a triazoloimidazoquinoxaline (TIQ) ligand, when compared to a standard triazoloquinoxaline ligand, has a discernible impact on the reduction behavior of its corresponding rhenium complex. nih.gov This demonstrates that the ligand's structure can be tuned to modulate the electrochemical properties of the coordination compound. nih.gov
Formation of Rhenium Complexes and Related Coordination Compounds
The triazole and triazoloimidazoquinoxaline (TIQ) products derived from tetrazolo[1,5-a]quinoxaline precursors have been successfully employed as ligands in the synthesis of rhenium tricarbonyl complexes. beilstein-journals.orgnih.gov These coordination compounds are of interest for their potential applications in various fields. nih.govresearchgate.net
The synthesis of these complexes typically involves reacting the heterocyclic ligand with a suitable rhenium precursor. nih.gov The resulting rhenium(I) triazoloquinoxaline complexes and the newer TIQ rhenium complexes have been synthesized and characterized. researchgate.netbeilstein-archives.org The complexation ability of these ligands, derived from the versatile tetrazolo[1,5-a]quinoxaline scaffold, opens avenues for the development of new organometallic materials with tailored properties. beilstein-journals.orgnih.gov
Computational Analysis
Specific computational studies, such as those employing Density Functional Theory (DFT), on 4-Hydrazinyltetrazolo[1,5-a]quinoxaline have not been reported in the literature. However, theoretical analyses of related quinoxaline (B1680401) derivatives have been performed to understand their electronic properties.
These studies generally show that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the fused aromatic system. The nitrogen atoms in the pyrazine (B50134) and tetrazole rings contribute to the electron-deficient nature of the scaffold, influencing the molecule's frontier molecular orbitals and reactivity. A computational analysis of this compound would be expected to show a significant contribution of the lone pair electrons from the hydrazinyl group to the HOMO, consistent with its nucleophilic character. The LUMO would likely be distributed over the electron-deficient tricyclic system, indicating sites susceptible to nucleophilic attack.
Crystallographic Analysis of 4 Hydrazinyltetrazolo 1,5 a Quinoxaline and Its Derivatives
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of molecular structures in the solid state. This technique has been successfully applied to various derivatives of tetrazolo[1,5-a]quinoxaline (B8696438), providing precise bond lengths, bond angles, and torsion angles. For instance, the structures of several reaction products of 4-substituted tetrazolo[1,5-a]quinoxalines, such as triazoloimidazoquinoxalines and their rhenium complexes, have been confirmed by SCXRD. nih.gov
In a representative study, the crystal structure of a triazoloimidazoquinoxaline derivative (25b) formed from a tetrazolo[1,5-a]quinoxaline precursor was elucidated, confirming the molecular connectivity and stereochemistry. nih.gov The thermal ellipsoids from the ORTEP diagram indicated the anisotropic displacement of atoms, providing a detailed picture of the molecule's vibration in the crystal lattice. nih.gov Such analyses are fundamental in validating the outcomes of synthetic chemical reactions and understanding the intrinsic geometric preferences of the heterocyclic core.
The general procedure for SCXRD involves growing a high-quality single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The refinement of this structural model leads to the final crystallographic data.
Table 1: Representative Crystallographic Data for a Tetrazolo[1,5-a]quinoxaline Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C_x_H_y_N_z_ |
| Formula Weight | Varies |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2_1_/c |
| a (Å) | Varies |
| b (Å) | Varies |
| c (Å) | Varies |
| α (°) | 90 |
| β (°) | Varies |
| γ (°) | 90 |
| Volume (ų) | Varies |
| Z | 4 |
| Density (calculated) (g/cm³) | Varies |
Note: This table is a generalized representation. Specific values would be dependent on the particular derivative being analyzed.
Elucidation of Molecular Conformations and Crystal Packing Arrangements
The conformation of a molecule describes the spatial arrangement of its atoms, which can be influenced by steric and electronic effects. In the solid state, the tetrazolo[1,5-a]quinoxaline ring system is generally found to be planar or nearly planar. The substituents at the 4-position, such as amino or substituted amino groups, will adopt conformations that minimize steric hindrance while potentially participating in intermolecular interactions.
Crystal packing refers to the arrangement of molecules in the crystal lattice. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, which maximizes attractive intermolecular forces and minimizes repulsive ones. Studies on related heterocyclic systems have revealed common packing motifs. For amino-substituted quinoxaline (B1680401) derivatives, a recurring 'pincer' hydrogen-bond motif has been observed, where a quinoxaline nitrogen atom accepts two N–H···N hydrogen bonds, leading to the formation of spiral or helical chains in the crystal. researchgate.net The symmetry of these chains can vary depending on the nature of the substituents. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The solid-state architecture of molecular crystals is stabilized by a network of intermolecular interactions. For 4-Hydrazinyltetrazolo[1,5-a]quinoxaline, the hydrazinyl group (-NHNH₂) is a potent hydrogen bond donor, and the nitrogen atoms of the quinoxaline and tetrazole rings are potential hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen bonding networks, significantly influencing the crystal packing and physical properties of the compound.
Crystallographic Insights into Reaction Mechanisms and Tautomeric Equilibria
Crystallographic analysis can provide snapshots of reaction intermediates or products, offering valuable insights into reaction mechanisms. For instance, the characterization of reaction products from tetrazolo[1,5-a]quinoxalines has confirmed denitrogenative annulation as a competing pathway in certain reactions. nih.gov
Furthermore, the tetrazolo[1,5-a]quinoxaline system can exhibit tautomerism, particularly the well-known azide-tetrazole equilibrium. While the fused tetrazole ring is generally the more stable tautomer, under certain conditions (e.g., in solution or at elevated temperatures), it can exist in equilibrium with an open-chain 2-azidoquinoxaline (B6189031) form. beilstein-archives.org Single-crystal X-ray diffraction can definitively establish which tautomer is present in the solid state. For example, in a study on related tetrazolo[1,5-a]pyrimidines, X-ray diffraction confirmed the structure of the reaction products, which provided evidence for the involvement of an azide (B81097) intermediate in solution. beilstein-archives.org Similarly, studies on 4-ethoxycarbonylmethylene-4,5-dihydrotetrazolo[1,5-a]quinoxaline have shown the presence of ketimine-enamine tautomerism. researchgate.net Crystallography can pinpoint the exact tautomeric form present in the crystal, providing a solid baseline for understanding the compound's reactivity and spectroscopic properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for elucidating the electronic structure of complex molecules. While specific studies on 4-Hydrazinyltetrazolo[1,5-a]quinoxaline are not extensively documented, data from related quinoxaline (B1680401) and tetrazole derivatives allow for a comprehensive theoretical characterization. sciencepublishinggroup.comresearchgate.net
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the fused quinoxaline ring system. Conversely, the LUMO is likely distributed over the electron-deficient tetrazole ring and the quinoxaline core. The introduction of the hydrazinyl group, an electron-donating substituent, is anticipated to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to the unsubstituted tetrazolo[1,5-a]quinoxaline (B8696438). This smaller energy gap suggests a higher propensity for the molecule to engage in chemical reactions. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Heterocyclic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoxaline | -6.58 | -1.35 | 5.23 |
| 1-Amino-tetrazolo-[4,5-b]tetrazole | -8.91 | -1.25 | 7.66 |
| 5-Vinyl-1H-tetrazole | -7.89 | -0.87 | 7.02 |
Note: The data presented are for related heterocyclic systems to provide a comparative context for the electronic properties of this compound.
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. matec-conferences.org This analysis maps the electron density distribution to define a surface around a molecule, providing insights into close contacts with neighboring molecules. The analysis of nitrogen-rich heterocycles often reveals a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, which dictate the crystal packing. researchgate.netacs.org
For this compound, the Hirshfeld surface is expected to be characterized by distinct regions corresponding to different types of intermolecular contacts. The hydrogen atoms of the hydrazinyl group would likely act as hydrogen bond donors, forming strong interactions with nitrogen atoms of adjacent molecules. The planar quinoxaline and tetrazole rings would facilitate π-π stacking interactions, contributing to the stability of the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic patterns indicating the prevalence of specific contact types. matec-conferences.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (bonding or lone pair) NBOs and empty non-Lewis-type (antibonding or Rydberg) NBOs. These interactions, represented as second-order perturbation energies, indicate the extent of intramolecular charge transfer and resonance stabilization. nih.govacs.org
In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pairs from the hydrazinyl group into the antibonding π* orbitals of the quinoxaline ring. This interaction would contribute to the stability of the molecule and influence its electronic properties. Furthermore, the analysis would elucidate the electronic delocalization within the fused tetrazole and quinoxaline rings, providing a quantitative measure of the aromaticity of the system. researchgate.net
Mechanistic Pathway Studies using Computational Chemistry
Computational chemistry is instrumental in elucidating reaction mechanisms, including the identification of transition states and the determination of reaction pathways.
The tetrazolo[1,5-a]quinoxaline scaffold is known to undergo various chemical transformations. For instance, under certain conditions, these compounds can react with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoloquinoxalines. A competing reaction is the denitrogenative annulation, which leads to the formation of imidazole (B134444) derivatives. nih.govresearchgate.netnih.gov The regioselectivity of these reactions is highly dependent on the substitution pattern of the quinoxaline ring and the reaction conditions. beilstein-archives.orgbeilstein-journals.org
Computational studies can model the transition states for these competing pathways. By calculating the activation energies, it is possible to predict which product is favored under specific conditions. For this compound, the electron-donating nature of the hydrazinyl group would likely influence the electronic distribution in the transition states, thereby affecting the regioselectivity of its reactions. nih.gov
Theoretical Exploration of Nitrogen-Rich Heterocycles
Nitrogen-rich heterocycles are a class of compounds with a high nitrogen content, often leading to a high heat of formation and unique chemical properties. iosrjournals.orgresearchgate.net Theoretical studies play a crucial role in the design and characterization of new energetic materials and pharmacologically active compounds based on these scaffolds. mdpi.comsuperfri.org
The tetrazolo[1,5-a]quinoxaline ring system is an excellent example of a nitrogen-rich heterocycle. Theoretical investigations into its derivatives, including this compound, can provide valuable data on their stability, electronic properties, and potential as building blocks for more complex molecular architectures. iau.irnih.gov Computational screening can help to identify derivatives with desirable properties, guiding synthetic efforts and accelerating the discovery of new functional molecules.
Prediction of Energetic Properties (e.g., Crystal Density, Enthalpy of Formation, Detonation Properties)
Computational studies predicting the specific energetic properties of this compound, such as its crystal density, enthalpy of formation, or detonation characteristics, are not extensively available in the reviewed scientific literature. While nitrogen-rich heterocyclic compounds are a class of molecules often investigated for their potential as energetic materials, detailed theoretical predictions for this specific compound have not been prominently reported. The evaluation of such properties typically involves high-level quantum mechanical calculations to determine parameters like heat of formation and density functional theory (DFT) to predict crystal packing and density.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
There is a notable lack of specific studies in the available literature that employ Molecular Dynamics (MD) simulations to investigate the intermolecular interactions of this compound. MD simulations are a powerful tool for understanding how molecules interact with each other in a condensed phase, providing insights into the stability of crystal structures and the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces. Such simulations could elucidate the compound's physical properties and its interaction with surrounding molecules in various environments. However, dedicated MD studies for this particular compound have not been found.
In Silico Modeling for Ligand-Target Interactions (e.g., Molecular Docking)
While molecular docking studies specifically detailing the binding of this compound are not prevalent, its core structure serves as a critical scaffold in the design of new therapeutic agents. Researchers utilize this compound as a starting material to synthesize a variety of derivatives, which are then evaluated for their biological activity using in silico methods like molecular docking.
A key example involves the use of this compound as a precursor for synthesizing a series of 2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione-1,2,3-triazole derivatives. nih.gov These derivatives were subjected to molecular docking studies to explore their potential as cancer-targeting agents. The target selected for these in silico investigations was the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in various cancers. nih.gov The docking study aimed to predict the binding affinity and interaction patterns of the synthesized compounds within the active site of EGFR (PDB ID: 4HJO). The results revealed that one derivative, in particular, exhibited strong binding to the EGFR protein, indicating its potential as a potent inhibitor. nih.gov
This approach highlights the utility of the tetrazolo[1,5-a]quinoxaline framework in drug discovery. The general scaffold has been explored in other computational studies for its potential to interact with various biological targets. For instance, related triazolo[1,5-a]quinoxaline derivatives have been modeled to understand their interactions as antagonists for the adenosine (B11128) A₃ receptor. nih.gov Similarly, other quinoxaline-based compounds have been computationally docked against targets like vascular endothelial growth factor receptor 2 (VEGFR2) and tubulin to investigate their potential as anticancer agents. mdpi.comnih.gov These studies collectively underscore the value of in silico modeling in exploring the therapeutic potential of compounds derived from the tetrazolo[1,5-a]quinoxaline scaffold.
Table of Docking Studies on Tetrazolo[1,5-a]quinoxaline Derivatives and Related Scaffolds
| Derivative/Scaffold Class | Protein Target | PDB ID | Key Finding |
| 2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione-1,2,3-triazoles | Epidermal Growth Factor Receptor (EGFR) | 4HJO | A potent derivative was identified that binds strongly to the EGFR active site. nih.gov |
| 1,2,4-triazolo[1,5-a]quinoxalines | Adenosine A₃ Receptor (hA3AR) | Model | Docking was used to depict the hypothetical binding mode of new antagonist compounds. nih.gov |
| N-Substituted quinoxaline-2-carboxamides | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4AG8 | Docking revealed arene-H interactions and hydrogen bonding with key residues like Cys323. mdpi.com |
| 5-Styryltetrazolo[1,5-c]quinazolines | Tubulin | 1TUB | Cytotoxic compounds were shown to bind to the tubulin heterodimer via hydrogen bonding or halogen interactions. nih.gov |
Q & A
Q. What are the primary synthetic routes for 4-hydrazinyltetrazolo[1,5-a]quinoxaline?
The compound is synthesized via cyclization and nucleophilic substitution. A common method involves reacting 4-chlorotetrazolo[1,5-a]quinoxaline with hydrazine hydrate under reflux conditions. For example, 4-chlorotetrazolo[1,5-a]quinoxaline (prepared via azide cycloaddition of 2,3-dichloroquinoxaline) reacts with hydrazine hydrate to yield the hydrazinyl derivative in high purity . Alternative routes include using sodium azide in DMF at elevated temperatures (60–80°C) to introduce tetrazole rings, followed by hydrazine substitution .
Q. How is structural characterization performed for tetrazoloquinoxaline derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., aromatic protons at δ 7.8–8.7 ppm, hydrazine NH signals at δ 4.0–5.0 ppm) .
- HRMS : Validates molecular mass (e.g., CHN for this compound, exact mass 226.0964) .
- IR spectroscopy : Confirms N–H stretching (3100–3300 cm) and tetrazole ring vibrations (1450–1600 cm) .
Q. What preliminary biological activities have been reported for this compound?
this compound derivatives exhibit dual antitumor and antimicrobial activity. In vitro studies show IC values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, outperforming doxorubicin in selectivity (non-cytotoxic to normal cells at IC >100 µg/mL). Antimicrobial activity includes inhibition of Staphylococcus aureus (MIC 8 µg/mL) and Escherichia coli (MIC 16 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : DMF enhances nucleophilic substitution efficiency for azide introduction, while ethanol facilitates hydrazine substitution .
- Catalyst use : Phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light improve cyclization efficiency (yields up to 95%) .
- Temperature control : Reactions at 80°C for 2–4 hours minimize byproducts (e.g., autooxidation of intermediates) .
Q. How do substituents influence biological activity?
- Electron-withdrawing groups (e.g., trifluoromethyl at position 4) enhance receptor binding (e.g., TLR7 antagonism with IC ~8 µM) by increasing electrostatic interactions .
- Hydrophobic chains (e.g., heptadecafluorodecyl) improve membrane permeability, critical for antitumor activity .
- Steric effects : Bulky substituents (e.g., isopropyl) reduce enzymatic degradation, prolonging biological half-life .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from assay conditions:
- Receptor specificity : TLR7 antagonism (IC ~10 µM) may not correlate with kinase inhibition (e.g., PIM kinase IC ~50 µM) due to divergent binding pockets .
- Cellular context : Antitumor activity in HCT-116 cells (IC 2.3 µM) vs. HepG2 (IC 18 µM) reflects differences in efflux pump expression .
Validate using orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway inhibition).
Q. What advanced analytical methods resolve structural ambiguities?
Q. How does the compound interact with biological targets at the molecular level?
- TLR7 antagonism : Docking studies show the tetrazole ring forms hydrogen bonds with Leu and π-π stacking with Phe in the TLR7 binding pocket .
- Kinase inhibition : The hydrazine group chelates Mg ions in the ATP-binding site of PIM kinases, disrupting phosphorylation .
Methodological Tables
Q. Table 1: Key Synthetic Routes
| Method | Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Hydrazine substitution | Reflux in ethanol, 6 h | 85% | >98% | |
| Sodium azide cyclization | DMF, 80°C, 2 h | 95% | 97% | |
| Visible-light catalysis | Ir catalyst, CHCN, 25°C, 24 h | 90% | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
4-((2-Aryl-ylidene)hydrazinyl)tetrazolo[1,5-a]quinoxaline
